

An In-depth Technical Guide to Hydroxyethylflurazepam (CAS Number: 20971-53-3)

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Compound of Interest

Compound Name: Hydroxyethylflurazepam

Cat. No.: B1201915

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hydroxyethylflurazepam**, a significant metabolite of the benzodiazepine flurazepam. The information presented herein is intended to support research, development, and analytical activities related to this compound.

Introduction

Hydroxyethylflurazepam is an active metabolite of flurazepam, a benzodiazepine derivative used for its sedative and hypnotic properties in the treatment of insomnia.[1][2] As a metabolite, it contributes to the overall pharmacological profile and long-lasting effects of the parent drug. [1] Understanding the chemical, pharmacological, and analytical characteristics of **Hydroxyethylflurazepam** is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis.[3]

Chemical and Physical Properties

Hydroxyethylflurazepam is classified as a 1,4-benzodiazepinone.[4][5] It is an organochlorine and organofluorine compound, reflecting its origin from flurazepam.[4] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Source
CAS Number	20971-53-3	[3]
IUPAC Name	7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one	[4]
Molecular Formula	C ₂₁ H ₂₃ ClFN ₃ O ₂	[4]
Molecular Weight	403.9 g/mol	[4]
Canonical SMILES	<chem>CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO</chem>	[4]
InChI Key	IRYBKIZHCXMFFO-UHFFFAOYSA-N	[4]

Table 2: Computed Physical Properties

Property	Value	Source
XLogP3	3.1	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	4	[6]
Rotatable Bond Count	7	[6]
Exact Mass	403.1462828 Da	[4]
Monoisotopic Mass	403.1462828 Da	[4]
Topological Polar Surface Area	56.1 Å ²	[4]
Heavy Atom Count	28	[6]

Pharmacology and Mechanism of Action

As a benzodiazepine, the pharmacological activity of **Hydroxyethylflurazepam** is intrinsically linked to the enhancement of neurotransmission involving gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1]

The parent compound, flurazepam, and its active metabolites bind to an allosteric site on the GABA-A receptor.[7][8] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1][7][8] This increased inhibition results in the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this class of drugs.[1]

Hydroxyethylflurazepam contributes to the prolonged sedative effects observed after the administration of flurazepam.[1]

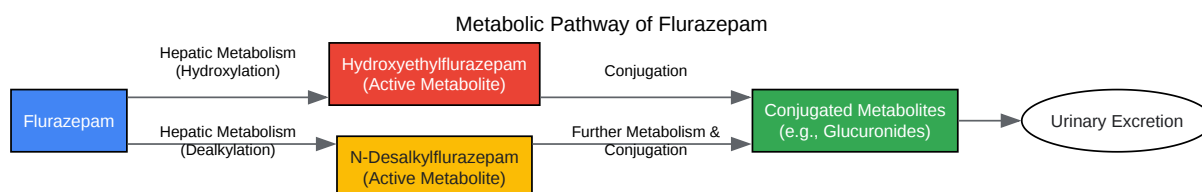
Metabolism and Pharmacokinetics

Flurazepam is extensively metabolized in the liver, with **Hydroxyethylflurazepam** being one of its major active metabolites.[1][8] The metabolic pathway primarily involves modifications of the side chain of the flurazepam molecule.

After a 30-mg oral dose of flurazepam hydrochloride in human volunteers,

Hydroxyethylflurazepam was detected in plasma, with concentrations persisting for up to 8 hours.[9] Another significant and long-lasting active metabolite is N-desalkylflurazepam, which has a mean half-life of approximately 71.4 hours.[9]

The metabolic fate of flurazepam is an important consideration in clinical settings, as the accumulation of active metabolites can lead to prolonged effects and potential side effects such as daytime sedation.[2]



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Caption: Metabolic pathway of Flurazepam to its active metabolites.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Hydroxyethylflurazepam** are not readily available in the public domain, as it is primarily encountered as a metabolite. However, analytical methods for its detection and quantification in biological matrices are well-documented.

This section outlines a general protocol for the determination of **Hydroxyethylflurazepam** in plasma, based on common practices in forensic and clinical toxicology.^{[10][11][12]}

Objective: To quantify the concentration of **Hydroxyethylflurazepam** in human plasma.

Materials:

- Human plasma samples
- **Hydroxyethylflurazepam** certified reference material
- Deuterated internal standard (e.g., 2-**Hydroxyethylflurazepam**-d4)
- Acetonitrile (ACN), HPLC grade
- Formic acid, analytical grade
- Water, HPLC grade
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

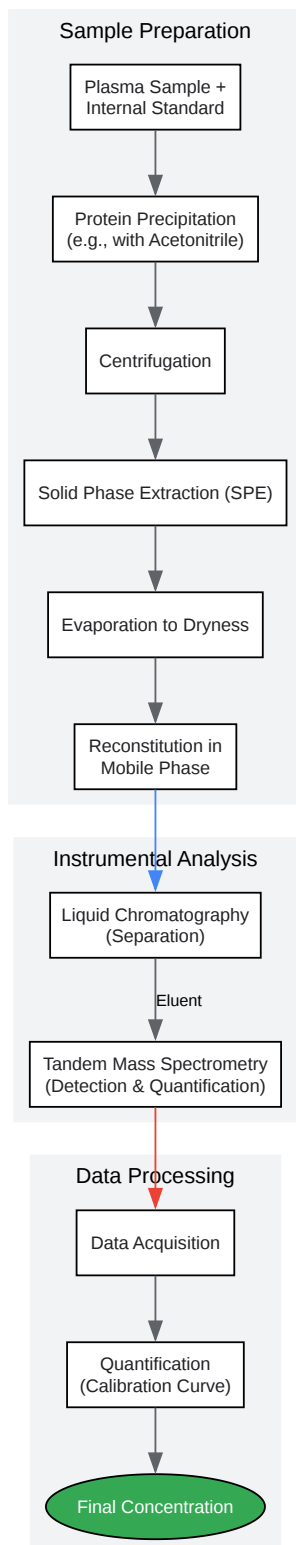
Procedure:

- Sample Preparation (Protein Precipitation & SPE):
 1. To 500 µL of plasma, add the internal standard solution.
 2. Add 1 mL of cold acetonitrile to precipitate proteins.

3. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
 4. Transfer the supernatant to a clean tube.
 5. Condition an SPE cartridge according to the manufacturer's instructions.
 6. Load the supernatant onto the SPE cartridge.
 7. Wash the cartridge with a suitable solvent to remove interferences.
 8. Elute the analyte with an appropriate elution solvent.
 9. Evaporate the eluate to dryness under a gentle stream of nitrogen.
 10. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Raptor Biphenyl) is commonly used.[\[13\]](#)
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 µL.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.[\[10\]](#)
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for **Hydroxyethylflurazepam** and its internal standard should be optimized.
 - Data Analysis:

- Construct a calibration curve using known concentrations of the reference material.
- Calculate the concentration of **Hydroxyethylflurazepam** in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

General Workflow for LC-MS/MS Analysis

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Caption: Generalized workflow for the analysis of **Hydroxyethylflurazepam**.

Analytical Data

The primary methods for the identification and quantification of **Hydroxyethylflurazepam** are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[11][14][15]} LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically does not require derivatization of the analyte.^{[11][12][16]}

Table 3: Analytical Method Parameters

Parameter	Method	Details	Source
Instrumentation	GC-MS	Capillary gas chromatography with an electron-capture detector (ECD) or mass spectrometer. Derivatization may be required.	^{[14][15]}
LC-MS/MS	Reversed-phase liquid chromatography coupled with a tandem mass spectrometer, often using ESI in positive mode.	^{[10][11][16]}	
Sample Types	Blood, Plasma, Urine, Oral Fluid	Hydroxyethylflurazepam is detectable in various biological fluids.	^{[14][15][16][17]}
Lower Limit of Quantification (LLOQ)	GC-MS	1 ng/mL in serum.	^[15]
Extraction	Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)	These techniques are used to isolate the analyte from the biological matrix.	^{[12][16]}

Conclusion

Hydroxyethylflurazepam is a pharmacologically active metabolite of flurazepam with significant implications for the parent drug's therapeutic and side-effect profile. Its long half-life contributes to the extended duration of action and potential for next-day sedation. The analytical methods outlined in this guide, particularly LC-MS/MS, provide sensitive and specific means for its quantification in biological samples, which is essential for pharmacokinetic research, clinical monitoring, and forensic investigations. Further research into the specific receptor binding affinities and pharmacological effects of **Hydroxyethylflurazepam** will continue to enhance our understanding of benzodiazepine metabolism and action.

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